molecular formula C11H14O2 B7774230 Methyl 2-(4-ethylphenyl)acetate

Methyl 2-(4-ethylphenyl)acetate

Cat. No.: B7774230
M. Wt: 178.23 g/mol
InChI Key: BHIQFQYCZIJUIG-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethylphenyl)acetate is an organic compound with the molecular formula C11H14O2. It is a colorless liquid that is often used in the synthesis of various chemical products. This compound is known for its pleasant, fruity odor, making it a valuable component in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-ethylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-ethylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation and crystallization to achieve the desired product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: 4-ethylphenylacetic acid

    Reduction: 4-ethylphenylethanol

    Substitution: Various substituted esters and derivatives

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-ethylphenyl)acetate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural feature can affect its interactions in various chemical and biological contexts, making it distinct from other similar compounds .

Biological Activity

Methyl 2-(4-ethylphenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and structure-activity relationships associated with this compound, drawing from recent research findings and case studies.

Chemical Structure and Synthesis

This compound is an ester formed from the reaction of 4-ethylphenol and methyl acetate. The synthesis of such alkyl arylacetates has been explored using various catalytic systems, enhancing their production efficiency. For instance, the use of palladium complexes in carbonylation reactions has been reported to yield high purity and yields of similar compounds, suggesting a sustainable approach to their synthesis .

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. In a study examining a range of substituted phenylacetates, several compounds showed significant activity in the micromolar range against cell lines such as HT-29 (colon cancer), M21 (melanoma), and MCF-7 (breast cancer) .

The mechanism by which these compounds exert their antiproliferative effects often involves the induction of cell cycle arrest. Specifically, some derivatives have been shown to block cell cycle progression at the S-phase, leading to apoptosis in cancer cells. This is particularly relevant in the context of developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the substitution pattern on the aromatic ring significantly influences biological activity. For example, specific functional groups attached to the phenyl ring can enhance or diminish antiproliferative effects. Compounds with electron-withdrawing groups generally exhibited higher activity compared to those with electron-donating groups .

Compound Cell Line Tested IC50 (µM) Mechanism of Action
Compound AHT-295.0S-phase arrest
Compound BM213.0Apoptosis induction
Compound CMCF-78.0Cell cycle disruption

Case Studies

Several studies have explored the biological implications of this compound:

  • Antichlamydial Activity : A study focused on structural analogs indicated that modifications to similar phenylacetate structures could lead to selective activity against Chlamydia species, suggesting potential applications in treating infections .
  • Antimicrobial Properties : Other research has investigated the antimicrobial properties of related compounds, revealing moderate activity against various Gram-positive and Gram-negative bacteria . This opens avenues for further exploration into its utility as an antibacterial agent.
  • Toxicity Assessments : Evaluations of toxicity towards human cells have shown that certain derivatives exhibit low toxicity profiles, making them suitable candidates for further development in therapeutic applications .

Properties

IUPAC Name

methyl 2-(4-ethylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIQFQYCZIJUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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